molecular formula C22H21FN4O3S B3502729 7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3502729
M. Wt: 440.5 g/mol
InChI Key: GFTAYAMKBDOSFC-UHFFFAOYSA-N
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Description

7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines fluorinated aromatic rings and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the fluorophenyl and methoxyphenyl groups: These steps often involve nucleophilic substitution reactions where the aromatic rings are introduced via halogenated intermediates.

    Sulfur incorporation: The sulfanyl group is typically introduced through thiolation reactions using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenated compounds or organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving purine metabolism or signaling pathways.

Mechanism of Action

The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These may include enzymes or receptors that recognize the purine core or the aromatic substituents. The compound may modulate the activity of these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its combination of fluorinated and methoxylated aromatic rings with a purine core. This unique structure may confer specific properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-8-[(3-methoxyphenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-25-19-18(20(28)26(2)22(25)29)27(12-15-8-4-5-10-17(15)23)21(24-19)31-13-14-7-6-9-16(11-14)30-3/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTAYAMKBDOSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC(=CC=C3)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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